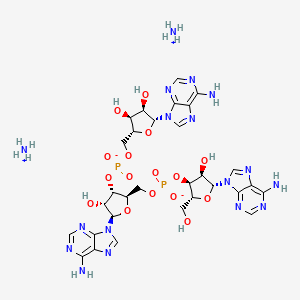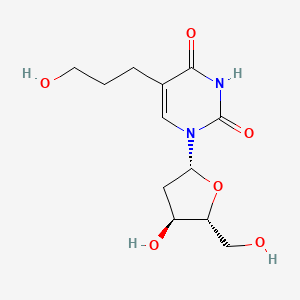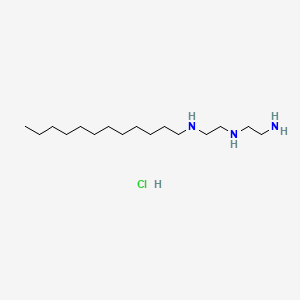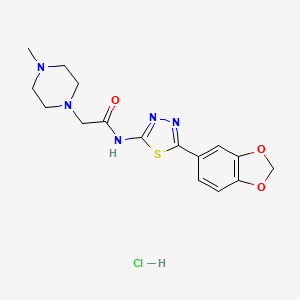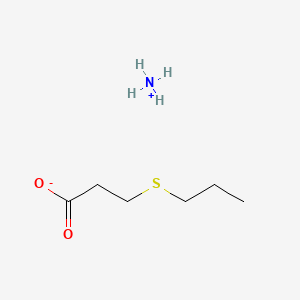
Propanoic acid, 3-(propylthio)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(propylthio)-, ammonium salt:
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of propanoic acid, 3-(propylthio)-, ammonium salt typically involves the reaction of propanoic acid with propylthiol in the presence of a suitable catalyst to form the intermediate 3-(propylthio)propanoic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanoic acid, 3-(propylthio)-, ammonium salt can undergo oxidation reactions where the propylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, resulting in the formation of 3-(propylthio)propanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the propylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(propylthio)propanol.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(propylthio)-, ammonium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study the effects of propylthio groups on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of certain diseases.
Industry: In industrial applications, this compound can be used as an additive in various formulations, including coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(propylthio)-, ammonium salt involves its interaction with specific molecular targets. The propylthio group can interact with thiol groups in proteins, potentially affecting their function. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity. The ammonium ion may also play a role in stabilizing the compound and enhancing its solubility in aqueous environments.
Comparison with Similar Compounds
Propionic acid: A simple carboxylic acid with similar chemical properties but lacking the propylthio group.
Sodium propionate: The sodium salt of propionic acid, commonly used as a food preservative.
Calcium propionate: Another salt of propionic acid, used in food and feed industries.
Uniqueness: Propanoic acid, 3-(propylthio)-, ammonium salt is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
126740-28-1 |
|---|---|
Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
azanium;3-propylsulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S.H3N/c1-2-4-9-5-3-6(7)8;/h2-5H2,1H3,(H,7,8);1H3 |
InChI Key |
NPBLQFWIVQVLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



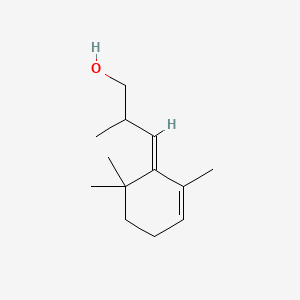


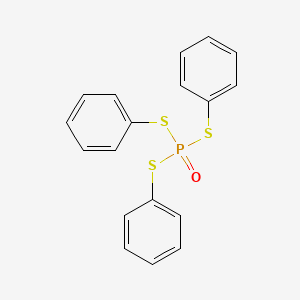
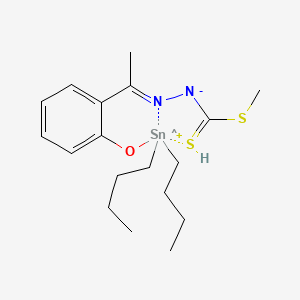
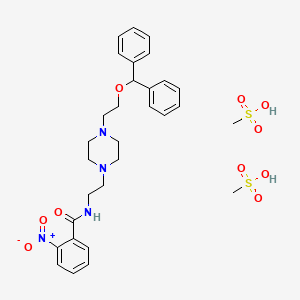
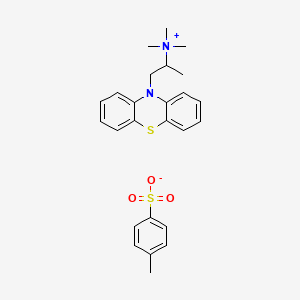
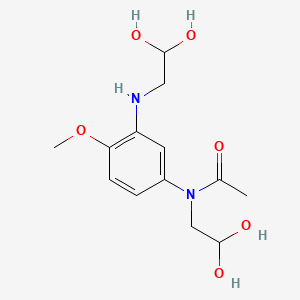
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
